molecular formula C11H14BrNO2 B11760153 [(4-Bromo-benzyl)-ethyl-amino]-acetic acid

[(4-Bromo-benzyl)-ethyl-amino]-acetic acid

Cat. No.: B11760153
M. Wt: 272.14 g/mol
InChI Key: ZDIRBNCCJYKSBT-UHFFFAOYSA-N
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Description

[(4-Bromo-benzyl)-ethyl-amino]-acetic acid is an organic compound that features a brominated benzyl group attached to an ethyl-amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-benzyl)-ethyl-amino]-acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

[(4-Bromo-benzyl)-ethyl-amino]-acetic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Bromo-benzyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amino and acetic acid groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-benzylamine: Lacks the acetic acid group, making it less versatile in certain reactions.

    Ethyl-amino-acetic acid: Lacks the brominated benzyl group, reducing its potential for halogen bonding.

    Benzyl-acetic acid: Lacks both the bromine and amino groups, limiting its reactivity.

Uniqueness

[(4-Bromo-benzyl)-ethyl-amino]-acetic acid is unique due to the presence of both the brominated benzyl group and the ethyl-amino-acetic acid moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-ethylamino]acetic acid

InChI

InChI=1S/C11H14BrNO2/c1-2-13(8-11(14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

ZDIRBNCCJYKSBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)Br)CC(=O)O

Origin of Product

United States

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